BMS-795311 is a potent and orally bioavailable inhibitor of cholesteryl ester transfer protein, commonly referred to as CETP. The compound has garnered attention for its potential in increasing high-density lipoprotein cholesterol levels, which is beneficial in managing cardiovascular diseases. The chemical structure of BMS-795311 is complex, featuring multiple fluorinated groups that enhance its biological activity.
BMS-795311 was developed by Bristol-Myers Squibb and is classified as a small molecule drug. It acts primarily as a CETP inhibitor, with an IC50 value of 4 nM in enzyme-based assays, indicating its high potency against CETP activity. The compound's CAS number is 939390-99-5, and its molecular formula is C33H23F10NO3 .
The synthesis of BMS-795311 involves multiple steps that typically include the formation of key intermediates through various organic reactions. Although specific synthetic routes are proprietary, the general approach includes:
BMS-795311 has a complex molecular structure characterized by various functional groups that enhance its pharmacological properties. The structural formula can be represented as follows:
This structure includes multiple aromatic rings and fluorinated groups that contribute to its lipophilicity and biological activity .
BMS-795311 undergoes various chemical reactions that are significant for its activity as a CETP inhibitor:
These reactions are critical for understanding how BMS-795311 functions within biological systems and how it can be optimized for therapeutic use.
The mechanism of action for BMS-795311 revolves around its ability to inhibit CETP activity effectively. By blocking CETP, BMS-795311 facilitates the retention of cholesteryl esters within high-density lipoproteins, leading to increased levels of high-density lipoprotein cholesterol in circulation. This process can potentially reduce the risk of atherosclerosis and other cardiovascular diseases.
Data from studies indicate that administration of BMS-795311 results in significant increases in high-density lipoprotein cholesterol levels when tested in transgenic mouse models .
BMS-795311 exhibits several notable physical and chemical properties:
These properties are essential for laboratory handling and formulation development .
BMS-795311 has been primarily studied for its role as a CETP inhibitor in cardiovascular research. Its applications include:
Research continues into the potential applications of BMS-795311 in clinical settings, particularly concerning cardiovascular disease prevention .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3